Trimethyl phosphonoformate
Description
Significance of Phosphonate (B1237965) Chemistry in Modern Science
Phosphonates are a class of organophosphorus compounds distinguished by a stable carbon-to-phosphorus (C-P) bond. rsc.org This structural feature makes them resistant to enzymatic and chemical degradation compared to their phosphate (B84403) ester counterparts, which contain a more labile carbon-oxygen-phosphorus (C-O-P) linkage. rsc.orgfrontiersin.org
The significance of phosphonates in modern science is vast and multifaceted. They are recognized as effective mimics of natural phosphates, enabling them to interact with and inhibit enzymes that process phosphate substrates. frontiersin.orgnih.gov This has led to their extensive use in medicinal chemistry for the development of drugs with antiviral, anticancer, and antibacterial properties. frontiersin.org For instance, several phosphonate-containing compounds are utilized as antiviral medications. frontiersin.org Beyond medicine, phosphonates are crucial in various industrial applications, including water treatment as scale and corrosion inhibitors, as pesticides in agriculture, and as flame retardants. rsc.orgrsc.org Their ability to chelate metal ions also makes them valuable in applications like water softening. wikipedia.org
Historical Context and Evolution of Trimethyl Phosphonoformate Research
The study of phosphonates, and by extension this compound, is rooted in the broader field of organophosphorus chemistry, which has been developing since the 19th century. A key synthetic method for preparing phosphonates is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov. wikipedia.orgnih.gov This reaction involves the conversion of a trialkyl phosphite (B83602) to an alkyl phosphonate. organic-chemistry.org
Research specifically into phosphonoformate derivatives gained momentum with the discovery of the antiviral properties of phosphonoformic acid (PFA), clinically used as its trisodium (B8492382) salt, Foscarnet (B613817). nih.govresearchgate.net This spurred interest in synthesizing various ester derivatives, including this compound, to explore their potential as prodrugs or as intermediates in the synthesis of other biologically active molecules. nih.govacs.org Over the years, research has focused on the synthesis of derivatives, such as sulfur-containing analogues, and their applications in synthetic chemistry. tandfonline.comgoogle.com The evolution of analytical techniques has also played a crucial role in characterizing these compounds and their reaction products. tandfonline.com
Scope and Objectives of Current Research on this compound
Current research on this compound primarily revolves around its utility as a versatile building block in organic synthesis. Key objectives include:
Chemical Profile of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 31142-23-1 |
| Molecular Formula | C4H9O5P calpaclab.comchemnet.comchemicalbook.com |
| Molecular Weight | 168.09 g/mol calpaclab.comchemicalbook.com |
| Property | Value |
|---|---|
| Density | 1.245 g/cm³ chemnet.com |
| Boiling Point | 209.3°C at 760 mmHg chemnet.com |
| Refractive Index | 1.423 (at 20°C) chemicalbook.comchemicalbook.com |
| Flash Point | 94.6°C chemnet.com |
Synthesis and Reactions of this compound
General Synthetic Methodologies
A primary method for the synthesis of phosphonate esters like this compound is the Michaelis-Arbuzov reaction . wikipedia.org This widely used reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form an alkyl phosphonate. organic-chemistry.org In the context of this compound, this would typically involve the reaction of trimethyl phosphite with a suitable chloroformate. rushim.ru The reaction proceeds via the nucleophilic attack of the phosphorus atom on the alkyl halide. wikipedia.org
Another approach involves the reaction of dimethyl methylphosphonate (B1257008) with formic acid or its derivatives under appropriate conditions. ontosight.ai Silicon-based methodologies have also been explored for the synthesis of functionalized phosphonates, offering alternative routes that can sometimes overcome challenges seen in traditional methods. researchgate.net
Key Chemical Reactions
This compound serves as a key reactant in various chemical transformations:
Applications in Contemporary Research
Role in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, primarily used as a precursor for more complex organophosphorus compounds. Its reactivity allows for its incorporation into a variety of molecular scaffolds. It is particularly useful in the synthesis of:
Utility in Medicinal Chemistry Research
The phosphonate moiety is a key pharmacophore in medicinal chemistry, and this compound provides a convenient entry point for introducing this group into potential drug candidates. frontiersin.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl dimethoxyphosphorylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRIUYHBVKBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185073 | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31142-23-1 | |
| Record name | Trimethyl phosphonoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trimethyl Phosphonoformate and Its Analogues
Classical Synthetic Approaches for Phosphonoformate Esters
Traditional methods for forming the phosphonoformate scaffold rely on fundamental reactions in organophosphorus chemistry, most notably the Michaelis-Arbuzov reaction.
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and represents the most common method for synthesizing phosphonates. wikipedia.orgnih.gov The reaction mechanism is initiated by the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.org This forms a quasi-phosphonium salt as an intermediate, which then undergoes dealkylation, typically via an SN2 reaction by the displaced halide anion, to yield the final pentavalent phosphonate (B1237965). wikipedia.orgnih.gov
For the synthesis of trialkyl phosphonoformates, the reaction involves a trialkyl phosphite and a haloformate ester. nih.govrushim.ru Specifically, trimethyl phosphonoformate is prepared via the reaction of trimethyl phosphite with a methyl haloformate, such as methyl chloroformate or methyl bromoformate. The reaction converts the trivalent trimethyl phosphite into the pentavalent this compound, with methyl halide formed as a byproduct. nih.govwikipedia.org The reaction of triethyl phosphite with ethyl chloroformate is a well-documented example of this pathway to produce the corresponding triethyl ester. nih.gov Similarly, related compounds like trimethyl phosphonoacetate are synthesized by reacting trimethyl phosphite with methyl chloroacetate (B1199739), often in the presence of a catalyst like tetrabutylammonium (B224687) iodide to facilitate the reaction. google.comguidechem.com
Reaction Scheme for this compound Synthesis via Michaelis-Arbuzov Reaction
(CH₃O)₃P + ClCOOCH₃ → (CH₃O)₂P(O)COOCH₃ + CH₃Cl
Trimethyl Phosphite + Methyl Chloroformate → this compound + Methyl Chloride
This compound can serve as a building block in condensation reactions to create more complex molecules. These reactions often involve coupling the phosphonoformate moiety with other functional groups. For instance, phosphonoformate derivatives are used in solid-phase synthesis strategies to create phosphonoformate oligodeoxyribonucleotides. nih.gov In these syntheses, phosphinoamidite monomers derived from a phosphonoformate precursor are sequentially condensed onto a growing oligomer chain. nih.gov
In another application, the free hydroxyl group of a complex molecule, such as a protected glycerol (B35011) derivative linked to the antiviral drug Zidovudine (AZT), can be reacted with an activated phosphonoformate derivative like (ethoxycarbonyl)phosphoric dichloride. uzh.ch This condensation is followed by alkaline cleavage of the ethyl ester to yield the final product, demonstrating the utility of phosphonoformates as precursors for duplex drugs. uzh.ch
However, the stability of the phosphonoformate structure must be considered, as the C(O)-P(O) bond can be unstable under certain conditions, such as in basic media, which can limit its use in some condensation reactions. lookchem.com
Advanced and Optimized Synthetic Protocols
To access a broader range of analogues and to overcome some limitations of classical methods, advanced synthetic protocols have been developed. These include specific transformations of the phosphonate group and derivatization via the ester functionalities.
The conversion of the phosphoryl (P=O) group in this compound to a thiophosphoryl (P=S) group is a key transformation for producing thiophosphonoformate analogues. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this purpose. google.comorganic-chemistry.org The reaction involves heating this compound with Lawesson's reagent in an aprotic polar solvent. numberanalytics.com
The successful conversion is aided by the presence of a strong electron-withdrawing group, such as the methoxycarbonyl group, adjacent to the phosphorus atom. researchgate.net This enhances the reactivity of the phosphoryl oxygen towards thionation. The resulting trimethyl thiophosphonoformate is a key intermediate for the synthesis of thiophosphonoformic acid and its salts. google.com Other thionating agents, such as P₄S₁₀, can also be employed. google.com
| Parameter | Condition | Reference |
| Starting Material | This compound | researchgate.net |
| Thionating Agent | Lawesson's Reagent | organic-chemistry.orgresearchgate.net |
| Stoichiometry | ~2:1 (this compound : Lawesson's Reagent) | researchgate.net |
| Solvent | Acetonitrile (B52724) or Toluene | numberanalytics.comresearchgate.net |
| Temperature | 82°C (Acetonitrile) to 110°C (Toluene) | numberanalytics.comresearchgate.net |
| Reaction Time | 2 to 6 hours | researchgate.net |
| Product | Trimethyl thiophosphonoformate | researchgate.net |
Interactive data table summarizing the reaction conditions for the conversion of this compound to its thiophosphonoformate analogue using Lawesson's reagent.
The ester groups of this compound provide handles for derivatization. Selective cleavage of one or more methyl esters allows for the introduction of different alkyl or functional groups. Selective monodemethylation of phosphonate esters can be achieved under specific conditions. For example, treatment of this compound with sodium iodide in a suitable solvent can selectively cleave one of the P-OMe groups. researchgate.netresearchgate.net
Complete hydrolysis of all three ester groups is also a common strategy, typically achieved by refluxing with strong acids like HCl or by treatment with a base like sodium hydroxide (B78521), to produce the parent phosphonoformic acid (foscarnet). nih.govnih.gov The resulting phosphonoformate anion can then be re-alkylated or coupled with other molecules. For instance, coupling with amino acid esters can produce prodrugs that release the active compound under physiological conditions. lookchem.com This approach involves activating the phosphonoformate, for example, as its dianion, and reacting it with the desired alcohol or amino acid derivative. lookchem.com The choice of deprotection and subsequent alkylation or acylation reagents allows for the synthesis of a diverse library of phosphonoformate analogues. acs.orgacs.orgorganic-chemistry.org
Chemical Reactivity and Reaction Mechanisms of Trimethyl Phosphonoformate
Thionation Reaction Mechanisms and Intermediates (e.g., with Lawesson's Reagent)
The conversion of a phosphoryl (P=O) group to a thiophosphoryl (P=S) group, known as thionation, is a key transformation for modifying the properties of organophosphorus compounds. In the case of trimethyl phosphonoformate, this reaction is typically accomplished using Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]. google.comgoogle.com While other reagents like phosphorus pentasulfide (P₄S₁₀) can be used, Lawesson's reagent is often preferred despite its higher cost due to its generally milder reaction conditions and higher yields in many cases. google.comorganic-chemistry.org
The reaction between this compound and Lawesson's reagent regioselectively targets the P=O group over the carbonyl (C=O) group, yielding trimethyl thiophosphonoformate. google.com This selectivity is crucial as P₄S₁₀ is known to be a stronger thionating agent that can also convert C=O to C=S. google.com The reaction is typically performed by heating a mixture of this compound and approximately one equivalent of Lawesson's reagent in a polar, aprotic solvent such as acetonitrile (B52724) or toluene. google.com
The generally accepted mechanism for thionation with Lawesson's reagent involves several steps. organic-chemistry.orgnih.gov In solution, Lawesson's reagent (LR) exists in equilibrium with a more reactive monomeric dithiophosphine ylide. organic-chemistry.orgnih.govresearchgate.net This reactive species interacts with the phosphoryl oxygen of this compound in a concerted cycloaddition to form a four-membered thiaoxadiphosphetane intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes cycloreversion, a process driven by the formation of a thermodynamically stable P=O bond in a by-product, to yield the desired thiophosphoryl compound, trimethyl thiophosphonoformate. organic-chemistry.orgnih.gov
During the reaction of this compound with Lawesson's reagent in acetonitrile, a specific crystalline intermediate, 2,4,6-tris(p-methoxyphenyl)-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trisulphide, has been isolated and characterized. researchgate.netrsc.org
| Reactants | Reagent | Solvent | Conditions | Product | Reference(s) |
| This compound | Lawesson's Reagent | Acetonitrile or Toluene | Heat (82°C), 2-6 hours | Trimethyl thiophosphonoformate | google.com |
| This compound | Lawesson's Reagent | Acetonitrile | Not specified | 2,4,6-tris(p-methoxyphenyl)-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trisulphide (intermediate) | rsc.org |
| This compound | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | Not specified | Trimethyl thiophosphonoformate | google.com |
Perkow Reaction and Related Phosphite-Carbonyl Reaction Pathways
The Perkow reaction is a classic transformation in organophosphorus chemistry where a trialkyl phosphite (B83602) reacts with an α-haloketone to produce a dialkyl vinyl phosphate (B84403) and an alkyl halide. wikipedia.org The reaction is considered a competing pathway to the Michaelis-Arbuzov reaction. wikipedia.org The established mechanism for the Perkow reaction involves the initial nucleophilic attack of the phosphorus atom on the carbonyl carbon of the α-haloketone. wikipedia.orgrushim.ru This attack forms a zwitterionic intermediate, which then rearranges through elimination of the halide ion to form a phosphonium (B103445) cation. Subsequent dealkylation of this cation by the halide anion yields the final enol phosphate product. wikipedia.org
While specific studies detailing the Perkow reaction of this compound itself are not prevalent, its structure, containing a phosphite-like moiety and a carbonyl group, makes it relevant to these reaction pathways. The trivalent phosphorus in this compound can act as a nucleophile, similar to a trialkyl phosphite. Therefore, in the presence of an α-halocarbonyl compound, this compound would be expected to engage in Perkow-type reactivity. The reaction would likely proceed via the established mechanism of initial attack on the carbonyl carbon. rushim.runih.gov
Related phosphite-carbonyl reactions, such as the Abramov reaction, involve the nucleophilic addition of phosphites to simple carbonyl compounds. wikipedia.org This reaction typically requires heat or pressure to facilitate the transfer of an alkyl group from the phosphite to the alkoxide, as the initial addition is reversible. wikipedia.org The reactivity of this compound is influenced by the electron-withdrawing nature of the adjacent methoxycarbonyl group, which affects the nucleophilicity of the phosphorus atom and the electrophilicity of the carbonyl carbon.
| Reaction Name | General Reactants | Key Mechanistic Step | General Product | Reference(s) |
| Perkow Reaction | Trialkyl phosphite + α-Haloketone | Nucleophilic attack of P on carbonyl C | Dialkyl vinyl phosphate | wikipedia.orgrushim.ru |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite + Alkyl halide | Nucleophilic attack of P on alkyl C | Dialkyl phosphonate (B1237965) | wikipedia.org |
| Abramov Reaction | Trialkyl phosphite + Carbonyl compound | Nucleophilic attack of P on carbonyl C | α-Hydroxy phosphonate (after hydrolysis) | wikipedia.org |
Hydrolysis and Dealkylation Mechanisms of Phosphonoformate Esters
The hydrolysis of phosphonoformate esters like this compound is a complex process that can proceed through several pathways, influenced by factors such as pH. nih.govrsc.org The reaction can occur under both acidic and basic conditions and may involve cleavage of either the P-O ester bonds or the P-C bond. nih.govnih.gov
Under hydrolytic conditions, a nucleophilic attack, typically by water or a hydroxide (B78521) ion, occurs at the phosphorus center. nih.gov In many cases, this leads to the cleavage of a P-O-CH₃ bond (P-O cleavage), resulting in a dealkylated phosphonoformate species. capes.gov.brepa.gov Studies on related phosphonoformate triesters have shown that this is a dominant pathway. capes.gov.brepa.gov
However, the P-C bond in phosphonoformate esters is known to be particularly labile, especially under basic conditions. nih.govmdpi.comlookchem.com Cleavage of this bond results in the decomposition of the molecule into phosphate and formate (B1220265) derivatives. lookchem.com The susceptibility to P-C cleavage is attributed to the electronic activation by the adjacent carbonyl and phosphoryl groups. lookchem.com For example, the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate at pH 7.4 showed competitive pathways involving both P-O cleavage and P-C bond cleavage (following hydrolysis of the carboxyl ester and subsequent decarboxylation). capes.gov.brepa.gov
Dealkylation, the selective removal of the methyl groups without hydrolyzing the entire molecule, can be achieved using specific reagents under non-hydrolytic conditions. Trimethylsilyl halides, such as bromotrimethylsilane (B50905) (BTMS) or iodotrimethylsilane (B154268) (ITMS), are effective for this purpose. google.comnih.govlookchem.com These reagents selectively cleave the P-O-alkyl bonds to yield silylated intermediates, which can then be easily hydrolyzed to the corresponding phosphonic acid. nih.govlookchem.com This method is often preferred when the target molecule is sensitive to strong acidic or basic conditions that would otherwise cause P-C bond cleavage. nih.govnih.gov
| Condition/Reagent | Primary Cleavage Site | Mechanism | Product(s) | Reference(s) |
| Neutral/Basic Hydrolysis (e.g., NaOH) | P-O and P-C | Nucleophilic attack at P (P-O cleavage) or C-P bond instability (P-C cleavage) | Dealkylated phosphonoformates, Phosphates, Formate derivatives | google.comnih.govnih.govepa.gov |
| Acidic Hydrolysis | P-O | Nucleophilic attack at P (AAc2 mechanism) or C-O cleavage (AAl mechanisms) | Dealkylated phosphonoformates | nih.gov |
| Trimethylsilyl Halides (e.g., BTMS, ITMS) | P-O | SN2 attack of halide on methyl group | Demethylated phosphonoformic acid (after workup) | google.comnih.govlookchem.com |
Stability and Reactivity under Various Chemical Conditions
The stability of this compound is highly dependent on the chemical environment, particularly the pH. The molecule exhibits significant instability under basic conditions due to the lability of the carbon-phosphorus bond. mdpi.com
Under basic conditions, the C(O)-P(O) bond is susceptible to cleavage. mdpi.com This reactivity has been noted as a challenge in synthetic procedures that require basic reagents. For instance, attempted condensation reactions of this compound with nucleophiles under basic conditions have been reported to fail due to the decomposition of the phosphonoformate starting material. mdpi.com The presence of a hydroxide ion facilitates nucleophilic attack, leading to the breakdown of the core structure. Studies on related phosphonoformate conjugates confirm that basic conditions often lead to P-C bond scission rather than simple de-esterification of the carboxylate or phosphonate esters. nih.govlookchem.com The rate of degradation is pH-dependent; related phosphonate structures show rapid hydrolysis at slightly alkaline pH (e.g., pH 8.6) compared to neutral or acidic conditions. nih.gov
In contrast, under anhydrous or acidic conditions, this compound shows greater stability, allowing for reactions like thionation with Lawesson's reagent or controlled dealkylation with silyl (B83357) halides. google.comlookchem.com However, strong acidic conditions with water present will lead to hydrolysis of the ester groups. nih.gov The compound is stable enough in the solid state at room temperature. lookchem.com This differential stability is a critical consideration for its synthesis, storage, and application as a reagent or intermediate in organic synthesis.
Design and Synthesis of Derivatives and Conjugates of Trimethyl Phosphonoformate
Sulfur-Containing Phosphonoformate Derivatives
The replacement of oxygen with sulfur in phosphonoformate esters can significantly alter their chemical and biological properties. This section details the synthetic approaches to mono-, di-, and tri-sulfur analogs of trimethyl phosphonoformate.
Synthesis of Mono-Sulfur Structural Isomers
The synthesis of mono-sulfur structural isomers of this compound, such as O,O,S-trimethyl thiophosphonoformate, can be approached through the alkylation of a corresponding thiophosphoric acid derivative. A general method involves the reaction of an O,O-dialkyl thiophosphoric acid with an alkyl halide in the presence of a base. This reaction proceeds via the formation of an O,O-dialkyl thiophosphate anion, which then acts as a nucleophile. Studies on the reaction of the ambident nucleophile ammonium (B1175870) O,O'-diethyl thiophosphate with benzyl (B1604629) halides have shown that S-alkylation is the predominant outcome.
A plausible synthetic route to O,O-dimethyl S-methyl thiophosphonoformate would involve the initial formation of O,O-dimethyl thiophosphonoformic acid or its salt, followed by methylation. The synthesis of the precursor O,O-dialkyl monothiophosphoric acid sodium salt can be achieved by the selective addition of sulfur to a dialkyl phosphite (B83602) in the presence of an organic base to form a soluble trialkylamine salt. This is subsequently treated with an alkali to yield the desired sodium salt.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| O,O-Dimethyl thiophosphonoformic acid salt | Methyl iodide | Base | O,O-Dimethyl S-methyl thiophosphonoformate |
| Dimethyl phosphite | Sulfur | Organic base, then NaOH | O,O-Dimethyl monothiophosphoric acid sodium salt |
Synthesis of Di-Sulfur Structural Isomers
The synthesis of di-sulfur analogs, for instance, O-methyl S,S-dimethyl dithiophosphonoformate, presents a greater synthetic challenge. A potential strategy involves the controlled sulfurization of a phosphonodithioite precursor. The synthesis of O,O-dialkyl dithiophosphoric acid esters can be achieved by reacting an O,O-dialkyl dithiophosphoric acid with an organic chloride in the presence of a Lewis acid catalyst like zinc chloride, ferrous chloride, or stannous chloride. To improve the yield of this reaction, an anhydride (B1165640) of a fatty acid can be added.
Another approach could involve the stepwise introduction of sulfur atoms. Starting from a phosphonodithioite, selective oxidation and alkylation steps could lead to the desired dithiophosphonoformate. The synthesis of related dithiophosphoric acid O,O-dimethyl S-(methoxycarbonyl)methyl ester involves the reaction of methyl chloroacetate (B1199739) with an ammonium salt of O,O'-dimethyl dithiophosphate.
| Starting Material | Key Transformation | Product |
| O-Methyl phosphonodithioite | Controlled sulfurization and methylation | O-Methyl S,S-dimethyl dithiophosphonoformate |
| O,O-Dialkyl dithiophosphoric acid | Reaction with organic chloride and Lewis acid | O,O-Dialkyl dithiophosphoric acid ester |
Synthesis of Tri-Sulfur Structural Isomers
The synthesis of tri-sulfur structural isomers, such as S,S,S-trimethyl trithiophosphonoformate, requires the formation of three phosphorus-sulfur bonds. A general process for the production of S,S,S-trialkyl trithiophosphates involves the reaction of a mercaptan with a phosphorus trihalide, such as phosphorus trichloride. The reaction evolves hydrogen chloride, and upon completion, a base is added to neutralize any residual acid and phospho-halides. The resulting S,S,S-trialkyl trithiophosphite is then oxidized to the corresponding S,S,S-trialkyl trithiophosphate.
This method could be adapted for the synthesis of S,S,S-trimethyl trithiophosphonoformate by using methyl mercaptan and a suitable carboxy-phosphoryl dihalide. The final oxidation step would yield the target trithiophosphonoformate.
| Reactant 1 | Reactant 2 | Key Steps | Product |
| Methyl mercaptan | Carboxy-phosphoryl dichloride | Reaction, neutralization, oxidation | S,S,S-Trimethyl trithiophosphonoformate |
| Alkyl mercaptan | Phosphorus trihalide | Reaction, neutralization, aeration/oxidation | S,S,S-Trialkyl trithiophosphate |
Phosphonoformate Esters as Prodrug Platforms
Phosphonoformates, including their trimethyl ester, can be chemically modified to create prodrugs with improved pharmacokinetic properties. These prodrug strategies often focus on masking the charged phosphonate (B1237965) group to enhance membrane permeability.
Lipophilic and Membrane-Soluble Prodrug Approaches
To increase the lipophilicity and membrane solubility of phosphonoformates, various ester prodrug strategies have been developed. These approaches aim to neutralize the negative charge of the phosphonate moiety at physiological pH.
One common strategy is the use of acyloxyalkyl esters , such as the pivaloyloxymethyl (POM) group. These prodrugs are designed to be cleaved by cellular esterases, releasing the active phosphonoformate. The enzymatic cleavage of the terminal ester generates a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to release the active drug.
Another related approach utilizes S-acyl-2-thioethyl (SATE) esters . These prodrugs also rely on enzymatic cleavage of a terminal thioester. The resulting thiol intermediate then undergoes a cyclization reaction to release ethylene (B1197577) sulfide (B99878) and the active phosphonoformate. The tBu-SATE protecting group, for example, can be conveniently removed under standard aqueous ammonia (B1221849) deprotection conditions. nih.gov
Long-chain alkyl esters can also be employed to significantly increase the lipophilicity of phosphonoformate derivatives. These long hydrocarbon chains can enhance association with lipidic structures and improve membrane transport.
| Prodrug Moiety | Activation Mechanism | Key Features |
| Pivaloyloxymethyl (POM) | Enzymatic cleavage by esterases, followed by formaldehyde elimination. | Well-established, improves membrane permeability. |
| S-Acyl-2-thioethyl (SATE) | Enzymatic cleavage of thioester, followed by cyclization and release of ethylene sulfide. nih.gov | Offers an alternative to acyloxyalkyl esters with different cleavage kinetics. nih.gov |
| Long-chain alkyl esters | Enzymatic cleavage by esterases. | Significantly increases lipophilicity. |
Synthesis of Nucleoside-Phosphonoformate Conjugates
Conjugating phosphonoformates to nucleoside analogs is a promising strategy to create combination prodrugs that can deliver both an antiviral nucleoside and a non-nucleoside inhibitor to the target cell. The synthesis of these conjugates often involves the formation of a phosphonate ester or phosphoramidate (B1195095) linkage between the two molecules.
The phosphoramidite (B1245037) method is a versatile approach for coupling phosphonoformates to the hydroxyl group of a nucleoside. wikipedia.org In this method, a protected phosphonoformate derivative is first converted into a reactive phosphoramidite intermediate. This intermediate is then coupled to the nucleoside in the presence of an activator, such as tetrazole. Subsequent oxidation of the phosphorus center yields the desired conjugate. This method allows for the controlled and efficient synthesis of nucleoside-phosphonoformate conjugates. wikipedia.org
Peptidomimetic conjugates of cyclic nucleoside phosphonates have also been synthesized to improve oral bioavailability. nih.gov In this approach, a nontoxic promoiety, like an amino acid or dipeptide, is conjugated to the cyclic form of the parent drug through an esterification of the phosphonic acid moiety with a hydroxyl-containing amino acid side chain (e.g., Serine, Tyrosine, Threonine).
| Coupling Method | Reactants | Key Steps |
| Phosphoramidite Chemistry | Phosphonoformate phosphoramidite, Protected nucleoside | Coupling with activator, Oxidation |
| Carbodiimide Coupling | Phosphonoformic acid, Hydroxyl-containing amino acid/peptide | Activation with carbodiimide, Esterification |
Acylphosphonates as Phosphonoformate Analogues
Acylphosphonates, also known as α-ketophosphonates, are a class of organophosphorus compounds characterized by a carbonyl group directly attached to the phosphorus atom. Their synthesis has been a subject of considerable research, primarily through the oxidation of α-hydroxyphosphonates. This transformation provides a versatile route to acylphosphonates with various substituents.
A prevalent method for the preparation of acylphosphonates involves the oxidation of α-hydroxyphosphonates, which are readily synthesized by the reaction of aldehydes or ketones with phosphites. A variety of oxidizing agents have been employed for this conversion. For instance, chromium-based reagents such as chromium(VI) oxide and pyridinium (B92312) chlorochromate have been historically used. More contemporary and milder methods utilize reagents like Dess-Martin periodinane, which offers high efficiency under ambient conditions. Other methods include the use of manganese dioxide and Swern oxidation.
The general synthetic scheme for the formation of acylphosphonates from α-hydroxyphosphonates is depicted below:
Figure 1: General reaction scheme for the oxidation of α-hydroxyphosphonates to acylphosphonates.
Detailed research findings have identified several effective protocols for this synthesis. The choice of oxidizing agent can be influenced by the substrate's functional group tolerance and the desired reaction conditions.
| Precursor | Oxidizing Agent/Catalyst | Acylphosphonate Product | Key Research Finding |
|---|---|---|---|
| Diethyl (hydroxy(phenyl)methyl)phosphonate | Dess-Martin Periodinane | Diethyl benzoylphosphonate | Demonstrated as an efficient, metal-free oxidation method under ambient conditions with short reaction times. |
| Dimethyl (hydroxy(4-nitrophenyl)methyl)phosphonate | Chromium(VI) oxide | Dimethyl (4-nitrobenzoyl)phosphonate | A traditional method effective for aromatic α-hydroxyphosphonates, though requiring careful handling of the chromium reagent. |
| Diisopropyl (1-hydroxyethyl)phosphonate | Manganese dioxide | Diisopropyl acetylphosphonate | Effective for the oxidation of α-hydroxyphosphonates bearing aliphatic substituents. |
Development of Hybrid Molecules Incorporating the Phosphonoformate Moiety
The development of hybrid molecules, which covalently link two or more distinct pharmacophores, is a strategic approach in medicinal chemistry to enhance therapeutic properties. Incorporating the phosphonoformate moiety into such hybrids has been explored to improve cellular uptake and target delivery. This has led to the design and synthesis of various phosphonoformate conjugates, including those with amino acids and lipids.
One notable area of research has been the development of phosphonoformate-amino acid conjugates. These are designed as prodrugs that can release the active phosphonoformic acid under physiological conditions. The synthesis of these conjugates has been achieved by coupling a protected phosphonoformate derivative with an amino acid ester, followed by deprotection. For example, fully deprotected phosphonoformate-amino acid P-N conjugates have been prepared through the coupling of C-methyl phosphonoformic acid dianion with C-ethyl-protected amino acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent. These conjugates have been shown to undergo P-N bond cleavage at near-neutral pH to release phosphonoformic acid.
Another significant approach involves the creation of lipid-phosphonoformate conjugates to enhance the lipophilicity and, consequently, the cellular permeability of the parent compound. An example is the synthesis of 1-O-octadecyl-sn-glycero-3-phosphonoformate. This lipid prodrug was synthesized by coupling the phosphonate residue of phosphonoformate to the sn-3 hydroxyl group of 1-O-octadecyl-sn-glycerol. Research has demonstrated that such lipid conjugates can exhibit significantly enhanced antiviral activity compared to the parent phosphonoformic acid, attributed to improved cellular uptake.
| Hybrid Molecule | Conjugated Moiety | Synthetic Approach | Key Research Finding |
|---|---|---|---|
| Phosphonoformate-valine conjugate | Valine | EDC coupling of C-methyl phosphonoformic acid dianion with ethyl valinate, followed by alkaline deprotection. | Undergoes first-order P-N cleavage at near-neutral pH to release phosphonoformic acid, with a half-life of 3.8 hours at pH 7.2 and 37°C. rsc.org |
| Phosphonoformate-leucine conjugate | Leucine | Similar EDC coupling and deprotection strategy as the valine conjugate. | Designed as a slowly releasing prodrug of phosphonoformic acid. rsc.org |
| Phosphonoformate-phenylalanine conjugate | Phenylalanine | Utilizes EDC-mediated coupling followed by deprotection. | Demonstrates pH-dependent release of the parent drug. rsc.org |
| 1-O-octadecyl-sn-glycero-3-phosphonoformate | 1-O-octadecyl-sn-glycerol (Lipid) | Coupling of the phosphonate residue of phosphonoformate to the sn-3 hydroxyl of the glycerol (B35011) derivative. | Showed significantly greater in vitro antiviral activity against HIV-1 and CMV compared to phosphonoformate, due to enhanced cellular uptake. |
| Disodium palmityl phosphonoformate | Palmitic acid (Lipid) | Esterification of phosphonoformic acid with a palmityl group. | Inhibits HIV replication as effectively as foscarnet (B613817) and binds to serum albumin and lipoproteins, suggesting an improved serum lifetime. |
Advanced Spectroscopic and Analytical Characterization in Trimethyl Phosphonoformate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trimethyl phosphonoformate and its derivatives. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the phosphorus atom, can be determined. rsc.orggoogle.com
¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the molecule. For this compound, the spectra would show signals corresponding to the methyl protons of the ester groups. The chemical shift and multiplicity of these signals are indicative of their local electronic environment. For instance, in derivatives, the coupling between protons and the phosphorus atom (J-coupling) can provide valuable structural insights. rsc.orgrsc.org
¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives will produce a distinct signal. The coupling between carbon and phosphorus atoms (¹³C-¹³¹P coupling) is particularly useful for assigning carbon signals adjacent to the phosphonate (B1237965) group. rsc.orgrsc.org
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific technique that directly probes the phosphorus nucleus, offering critical information about its oxidation state, coordination environment, and bonding. Phosphonates, like this compound, typically exhibit characteristic chemical shifts in a specific region of the ³¹P NMR spectrum, generally between 5 and 40 ppm. researchgate.net This allows for the straightforward identification of the phosphonate moiety and the study of its electronic environment as substituents on the molecule are varied. rsc.orgrsc.orgresearchgate.net
The following table summarizes typical NMR data for this compound and a related derivative.
| Compound | Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Solvent |
| Trimethyl phosphate (B84403) | ¹H | 3.78 (d) | J = 11.0 | CDCl₃ |
| ¹³C | 54.2 (d) | J = 5.9 | CDCl₃ | |
| ³¹P | 2.4 | CDCl₃ | ||
| Dimethyl (5-nitroisoquinolin-1-yl)phosphonate | ¹H | 3.98 (d) | J = 11.0 | CDCl₃ |
| ¹³C | 54.1 (d) | J = 6.6 | CDCl₃ | |
| ³¹P | 11.1 | CDCl₃ |
Data compiled from a study on the phosphonation of heteroarene N-oxides. rsc.org
High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized derivatives of this compound. For example, in a study involving the synthesis of dimethyl (5-nitroisoquinolin-1-yl)phosphonate, a derivative of this compound, HRMS was used to confirm the molecular formula. The calculated mass for [M+H]⁺ was 283.0478, and the experimentally found mass was 283.0485, confirming the composition C₁₁H₁₁N₂O₅P. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a soft ionization technique that is particularly useful for the analysis of larger molecules and can provide information about the chemical structure of products. researchgate.net While direct MALDI-TOF studies on this compound are not extensively detailed in the provided context, the technique is widely applied in the characterization of related phosphonate-containing compounds and their derivatives. researchgate.netfrontiersin.orgmdpi.com It can be used to identify products and byproducts in a reaction mixture, providing insights into reaction mechanisms. researchgate.net
The following table presents HRMS data for a derivative of this compound.
| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| Dimethyl (5-nitroisoquinolin-1-yl)phosphonate | [M+H]⁺ | 283.0478 | 283.0485 |
Data from a study on the phosphonation of heteroarene N-oxides. rsc.org
X-ray Diffraction Studies of this compound Derivatives
X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. malvernpanalytical.com While X-ray diffraction data for this compound itself is not detailed, studies on its derivatives provide valuable insights into the molecular geometry and intermolecular interactions involving the phosphonoformate group.
While specific crystallographic data for a this compound derivative is not provided in the search results, the general application of this technique is crucial for the definitive structural characterization of any new crystalline derivative.
Computational Chemistry and Theoretical Studies on Trimethyl Phosphonoformate Systems
Semi-Empirical and Density Functional Theory (DFT) Calculations
Semi-empirical and Density Functional Theory (DFT) are computational quantum chemistry methods used to predict the properties of molecules. Semi-empirical methods, such as PM6 and PM7, utilize parameters derived from experimental data to simplify calculations, making them suitable for large molecules. mdpi.com DFT methods, on the other hand, are based on the principles of quantum mechanics and electron density to calculate the electronic structure of atoms and molecules, offering a good balance between accuracy and computational cost. researchgate.netnih.gov
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), have been instrumental in studying the reactivity of organophosphorus compounds. researchgate.netnih.gov These calculations can determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electron-donating and accepting abilities of a molecule. researchgate.net For instance, theoretical studies on the reactivity of trivalent phosphorus derivatives with polyhaloalkanes have successfully used DFT to show that the organophosphorus compounds act as nucleophiles. nih.govresearchgate.net
In the context of phosphonoformate systems, DFT can be used to investigate their geometric and electronic structures, vibrational frequencies, and thermochemical properties such as enthalpies of formation. nih.govresearchgate.net For example, the G3X and G3X(MP2) levels of theory have been used to calculate the enthalpies of formation for various organophosphorus(III) compounds with an accuracy of 5 to 10 kJ/mol. nih.gov Such data is vital for understanding the stability and reactivity of these compounds.
Semi-empirical methods have also found utility, particularly in refining the results of other computational techniques. For example, the PM6 method has been used to accurately calculate partial charges in protein-ligand docking studies, leading to more precise docking results. mdpi.com
| Computational Method | Basis Set/Functional | Application in Phosphonoformate-related Systems | Key Findings |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Studying the chemical reactivity of trivalent phosphorus derivatives. nih.govresearchgate.net | Identified organophosphorus compounds as nucleophiles and predicted reaction products. nih.govresearchgate.net |
| Density Functional Theory (DFT) | B3LYP/6-31G* | Investigating the reactivity of diethyl α-acylphosphonates. researchgate.net | Confirmed that the formation of α-iminophosphonates is not thermodynamically favored. researchgate.net |
| G3X and G3X(MP2) Theory | - | Calculating enthalpies of formation of organophosphorus(III) compounds. nih.gov | Provided a set of internally consistent enthalpies of formation. nih.gov |
| Semi-empirical PM6 | - | Improving the accuracy of molecular docking calculations for organophosphorus pesticides. mdpi.com | Accurately calculates partial charges, leading to better docking results. mdpi.com |
Molecular Docking and Simulation Studies of Phosphonoformate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the interactions between a ligand, such as a phosphonoformate derivative, and a biological target, typically a protein. nih.gov Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netresearchgate.net
Phosphonoformate itself has been identified as an inhibitor of the fosfomycin (B1673569) resistance protein, FosA. nih.gov Crystallographic studies have shown that phosphonoformate binds to the Mn(II) center in the active site of FosA from P. aeruginosa, forming a five-coordinate complex. This binding geometry is thought to mimic the transition state of the enzymatic reaction. nih.gov Binding studies have revealed that phosphonoformate has a very fast on-rate (kon ≈ 107–108 M-1s-1) and a slow off-rate (koff = 5 s-1), indicating a high affinity for the enzyme. nih.gov
Molecular docking studies on other phosphonate (B1237965) derivatives have revealed key interactions responsible for their biological activity. For instance, in a study of phosphonate inhibitors for the main protease (Mpro) of COVID-19, docking analysis showed that bisphosphonates have a high tendency to interact with the active site residues Glu 166 and Gln 189 through van der Waals forces, hydrogen bonding, and hydrophobic interactions. nih.gov Compound L24 in that study was identified as a potent inhibitor with a binding energy of -6.38 kcal/mol. nih.gov
Molecular dynamics simulations have been employed to study the interaction of phosphonates with mineral surfaces, which is relevant to their application as scale inhibitors. researchgate.netresearchgate.net These simulations have shown that phosphonate molecules can energetically interact with calcite surfaces, with the strength of adsorption depending on the number of phosphonic groups and the length of the molecular backbone. researchgate.net
| System | Computational Method | Key Interactions | Binding Energy / Affinity |
|---|---|---|---|
| Phosphonoformate and FosA | X-ray Crystallography, Binding Studies | Forms a five-coordinate complex with the Mn(II) center in the active site. nih.gov | Ki = 0.4 ± 0.1 µM; Kd ≈ 0.2 µM. nih.gov |
| Phosphonate derivatives and COVID-19 Mpro | Molecular Docking | Van der Waals, hydrogen bonding, and hydrophobic interactions with residues Glu 166 and Gln 189. nih.gov | Compound L24: -6.38 kcal/mol. nih.gov |
| Phosphonic acids and Calcite Surface | Molecular Dynamics (MD) Simulations | Energetic interactions between phosphonate molecules and the calcite surface. researchgate.net | Adsorption strength: DTPMP > HDTMP > EDTMP > ATMP. researchgate.net |
Mechanistic Predictions via Computational Approaches
Computational chemistry offers powerful tools for elucidating reaction mechanisms, providing insights into the transition states, activation energies, and thermodynamic feasibility of chemical reactions. nih.govresearchgate.net For phosphonoformate systems, these approaches can be used to predict the mechanisms of their synthesis and subsequent reactions.
DFT calculations are particularly well-suited for mechanistic studies. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. For example, a theoretical study on the reactivity of trivalent phosphorus derivatives with polyhaloalkanes using the DFT/B3LYP/6-311G(d,p) method successfully predicted that the reaction proceeds via a nucleophilic attack of the phosphorus atom on a chlorine atom, which was in good agreement with experimental results. nih.govresearchgate.net The calculation of the activation barrier and the free enthalpy variation confirmed the kinetic and thermodynamic products of these reactions. nih.govresearchgate.net
Similarly, computational studies on the condensation of diethyl 1-oxomethylphosphonates with α-aminoesters have utilized DFT to explore the reaction mechanism. researchgate.net By calculating the energies of the HOMO of the aminoesters and the LUMO of the acylphosphonates, the primary interaction leading to the reaction products could be identified. researchgate.net These theoretical results also confirmed that the formation of α-iminophosphonates was not thermodynamically favorable under the studied conditions. researchgate.net
For trimethyl phosphonoformate, computational approaches could be used to investigate the mechanism of its formation, for instance, through the Michaelis-Arbuzov reaction between trimethyl phosphite (B83602) and a suitable carbonyl compound. Such studies would involve calculating the energies of the reactants, intermediates, transition states, and products to determine the reaction pathway and the rate-determining step. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes to phosphonoformate derivatives.
Biomedical and Biological Research Applications of Trimethyl Phosphonoformate Derivatives
Antiviral Efficacy and Mechanistic Investigations
The antiviral activity of trimethyl phosphonoformate is intrinsically linked to its hydrolysis product, phosphonoformate (foscarnet). Foscarnet (B613817) is a pyrophosphate analog that selectively inhibits viral nucleic acid polymerases at the pyrophosphate-binding site.
Inhibition of Viral DNA Polymerases (e.g., Herpes Simplex Virus)
Phosphonoformate (PFA), the active form of this compound, is a well-documented inhibitor of herpesvirus DNA polymerases. It acts as a non-competitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with respect to the DNA template. The inhibition is reversible and does not require metabolic activation (phosphorylation) within the cell.
Kinetic studies have elucidated the mechanism of inhibition, demonstrating that PFA binds to a site on the viral DNA polymerase that is kinetically overlapping with the binding sites for other polymerase inhibitors like aphidicolin (B1665134) and acyclovir (B1169) triphosphate. unc.edu This suggests a mutually exclusive binding pattern, where the binding of one inhibitor precludes the simultaneous binding of another. unc.edu The inhibitory constants (Ki) for PFA against Herpes Simplex Virus (HSV) DNA polymerase have been determined in various studies.
Table 1: Inhibitory Activity of Phosphonoformate (Active form of this compound) against Herpes Simplex Virus (HSV) DNA Polymerase
| Compound | Virus | Enzyme | Inhibition Type | Ki Value |
| Phosphonoformate (PFA) | HSV | DNA Polymerase | Non-competitive (vs. dNTPs) | ~0.45 µM |
Data sourced from multiple kinetic studies. nih.gov
The clinical relevance of this inhibition is underscored by the use of foscarnet in treating infections caused by herpesviruses, particularly in cases of resistance to other antiviral agents. google.com
Inhibition of HIV-1 Reverse Transcriptase
The reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) is another critical target for antiviral therapy. Phosphonoformate has been shown to be a potent inhibitor of HIV-1 RT. google.com Similar to its action on herpesvirus DNA polymerase, PFA acts as a non-competitive inhibitor of HIV-1 RT with respect to the dNTP substrate. rsc.org
The inhibitory effect of PFA on various retroviral reverse transcriptases has been compared, showing it to be significantly more potent than the related compound, phosphonoacetate (PAA). For instance, PFA was found to be about 1000-fold more active than PAA against the RT of Rauscher murine leukemia virus (R-MuLV). rsc.org
Table 2: Comparative Inhibition of Retroviral Reverse Transcriptases by Phosphonoformate (PFA)
| Virus | Enzyme | Inhibitor | IC50 |
| Avian Myeloblastosis Virus (AMV) | Reverse Transcriptase | PFA | 50% inhibition at 100 µM |
| Rauscher Murine Leukemia Virus (R-MuLV) | Reverse Transcriptase | PFA | ~0.7 µM |
| Rauscher Murine Leukemia Virus (R-MuLV) | Reverse Transcriptase | PAA | ~0.7 mM |
IC50 values represent the concentration required for 50% inhibition of enzyme activity. rsc.org
The development of prodrugs like this compound is aimed at improving the delivery of the active PFA to target cells. google.com
Inhibition of HIV Integrase and Related Pathways
HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. While phosphonate-containing compounds have been explored as HIV integrase inhibitors, the role of this compound in this context is less direct.
Research into the synthesis of novel β-diketo acid inhibitors of HIV integrase has explored the use of various phosphorus-containing reagents. In one such study, the condensation reaction of acetyl uracil (B121893) with this compound under basic conditions was reported to be unsuccessful. nih.gov The authors suggested that the instability of the C(O)-P(O) bond in this compound under these conditions might be the reason for the failed reaction. nih.gov This indicates that while this compound was considered as a potential building block in the synthesis of more complex integrase inhibitors, it does not appear to be an inhibitor of HIV integrase in its own right. The primary mechanism of its anti-HIV activity remains the inhibition of reverse transcriptase by its active metabolite, phosphonoformate.
Prodrug Design and Intracellular Delivery Enhancement
A significant challenge with phosphonates as therapeutic agents is their poor cell membrane permeability due to their negative charge at physiological pH. wikipedia.org The prodrug approach, wherein the phosphonate (B1237965) group is masked with lipophilic, cleavable moieties, is a widely used strategy to overcome this limitation. This compound represents a simple ester prodrug of phosphonoformic acid.
Bioactivation Mechanisms of Phosphonate Prodrugs
The bioactivation of this compound to its active form, phosphonoformic acid, occurs through the hydrolysis of its three methyl ester groups. This process is typically mediated by cellular esterases. The hydrolysis of phosphonoformate triesters is known to be significantly accelerated compared to other phosphonate esters, a phenomenon attributed to the electronic effects of the adjacent carbonyl group. rsc.orgarizona.edu
The general mechanism for the bioactivation of simple alkyl ester phosphonate prodrugs involves enzymatic cleavage of the ester bonds, releasing the corresponding alcohol (in this case, methanol) and the active phosphonic acid. This intracellular conversion is crucial for the drug to exert its inhibitory effect on the target viral enzymes. The rate of hydrolysis can be influenced by the pH and the nature of the ester group. rsc.org
Cellular Permeability and Intracellular Transformation Studies
The primary rationale for designing this compound as a prodrug is to enhance its ability to cross cellular membranes. By neutralizing the two negative charges of the phosphonate group and the negative charge of the carboxylate group with methyl esters, the lipophilicity of the molecule is increased. This allows the compound to more readily diffuse across the lipid bilayer of the cell membrane via passive transport.
Enzyme Inhibition and Target Engagement Studies (General)
Derivatives of this compound, primarily in their hydrolyzed phosphonoformate (PFA) or Foscarnet form, are recognized for their potent inhibitory effects on various enzymes, particularly viral DNA polymerases and reverse transcriptases. This inhibitory action is a direct confirmation of the compound's engagement with its intended molecular targets.
Research has shown that phosphonoformate acts as a non-competitive inhibitor with respect to the substrate and template in viral polymerase enzymes. For instance, in studies with avian myeloblastosis virus (AMV) polymerase, the mechanism of inhibition was found to be non-competitive, with apparent inhibition constants (Ki) of 16 µM and 9 µM, respectively. This indicates that the inhibitor does not bind to the same site as the nucleotide substrates or the nucleic acid template, but rather to a different site on the enzyme that ultimately blocks its function.
The potency of phosphonoformate is significantly higher than that of the structurally related compound, phosphonoacetate (PAA). In comparative studies using Rauscher murine leukemia virus (RMuLV) polymerase, phosphonoformate was found to be approximately 1000-fold more active than PAA. The concentration of phosphonoformate required to reduce the RMuLV polymerase activity by 50% was 0.7 µM, whereas for PAA it was 0.7 mM.
The inhibitory effect of phosphonoformate extends to a broad range of retroviral reverse transcriptases. At a concentration of 100 µM, it can reduce the activity of polymerases from avian myeloblastosis virus (AMV), Rauscher leukaemia virus (RMuLV), bovine leukaemia virus, baboon endogenous virus, simian sarcoma virus, and visna virus by 90%. Furthermore, phosphonoformate has been shown to inhibit the DNA polymerase associated with hepatitis B Dane particles, suggesting its potential in targeting this virus.
The following interactive data table summarizes the inhibitory effects of phosphonoformate on various viral enzymes, demonstrating its target engagement.
| Enzyme/Virus | Effect | Concentration for 50% Inhibition (IC50) | Mechanism of Inhibition |
|---|---|---|---|
| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | Inhibition of RNA- and DNA-dependent polymerase activities | Not specified | Non-competitive with substrate (Ki = 16 µM) and template (Ki = 9 µM) |
| Rauscher Murine Leukemia Virus (RMuLV) Reverse Transcriptase | Inhibition of polymerase activity | 0.7 µM | Not specified |
| Hepatitis B Dane Particle DNA Polymerase | Inhibition of polymerase activity | Not specified | Not specified |
| General Retroviral Reverse Transcriptases | 90% inhibition of polymerase activity | 100 µM | Not specified |
Applications in Nucleoside and Oligonucleotide Chemistry
This compound derivatives serve as important precursors in the synthesis of modified nucleosides and oligonucleotides with desirable biological properties. These modifications often focus on the internucleoside linkage to enhance stability and functionality.
The chemical synthesis of DNA and RNA analogues containing phosphonoformate linkages has been successfully achieved through solid-phase synthesis strategies. This process involves the use of specialized phosphonamidite monomers, which are analogous to the standard phosphoramidites used in conventional oligonucleotide synthesis. These phosphonoformate synthons are sequentially added to a solid support, followed by an oxidation step to create the phosphonoformate internucleoside linkage.
This synthetic approach allows for the site-specific incorporation of phosphonoformate modifications within a DNA or RNA sequence, enabling the creation of chimeric oligonucleotides that contain both natural phosphodiester bonds and modified phosphonoformate linkages. The ability to synthesize these analogues has opened up new avenues for the development of therapeutic and diagnostic oligonucleotides with tailored properties.
A key advantage of incorporating phosphonoformate linkages into oligonucleotides is the enhanced resistance to nuclease degradation. Natural oligonucleotides with phosphodiester bonds are rapidly broken down by cellular nucleases, limiting their therapeutic potential. The modification of the phosphate (B84403) backbone, as seen with phosphonoformate linkages, provides a steric hindrance that protects the oligonucleotide from enzymatic cleavage.
Furthermore, oligonucleotides containing phosphonoformate linkages have been shown to form stable duplexes with complementary RNA strands. This hybridization is a prerequisite for the activation of RNase H, an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid. Chimeric oligonucleotides, which contain a central region of phosphonoformate-modified or other nuclease-resistant linkages capable of recruiting RNase H, flanked by regions of other modified nucleosides that enhance binding affinity, are a common strategy in antisense technology. The ability of phosphonoformate-modified oligonucleotides to stimulate RNase H1 activity makes them valuable tools in gene silencing applications.
The following interactive data table summarizes the properties of oligonucleotides containing phosphonoformate linkages.
| Property | Observation | Implication |
|---|---|---|
| Nuclease Resistance | Phosphonoformate oligonucleotides exhibit resistance to nuclease degradation. | Increased stability in biological fluids, longer half-life for therapeutic applications. |
| Hybridization | Form stable duplexes with complementary RNA, adopting an A-form helix. | Enables sequence-specific binding to target RNA molecules. |
| RNase H Activation | Chimeric oligonucleotides with phosphonoformate linkages stimulate RNase H1 activity. | Allows for the targeted degradation of specific RNA sequences in antisense applications. |
Future Research Trajectories and Emerging Paradigms
Innovations in Synthetic Methodologies for Phosphonoformate Analogues
The development of novel and efficient synthetic methods is fundamental to exploring the vast chemical space of phosphonoformate analogues. Traditional methods are being supplemented and replaced by innovative strategies that offer greater efficiency, sustainability, and access to complex molecular architectures.
Recent advances have focused on "green chemistry" approaches for the synthesis of phosphonates. rsc.org These eco-friendly methods include:
Ultrasound-assisted synthesis: Utilizes sonic waves to transmit energy, often leading to faster reaction times and higher yields. rsc.org
Microwave-promoted synthesis: Employs microwave energy to directly and rapidly heat the reaction mixture, accelerating the synthesis process. rsc.org
Solvent-free synthesis: Reduces environmental impact by eliminating the need for organic solvents. rsc.org
Beyond green chemistry, researchers are developing multi-step pathways to overcome synthetic challenges for specific analogues. For example, a simple three-step synthesis was devised for polyfluoroalkyl phosphonates, which could not be obtained through standard Michaelis–Arbuzov or Michaelis–Becker reactions. rsc.org Another innovative approach is the pseudo four-component condensation reaction, which allows for the convergent and efficient synthesis of phosphonopeptides by simultaneously constructing aminoalkylphosphonic acids and forming the phosphonamidate bond. researchgate.net These advanced methodologies are crucial for generating diverse libraries of phosphonoformate derivatives for biological screening. nih.gov
Table 1: Modern Synthetic Approaches for Phosphonate (B1237965) Analogues
| Methodology | Principle | Advantages |
|---|---|---|
| Ultrasound-Assisted | Uses sonic waves for energy transfer. rsc.org | Eco-friendly, faster reactions. rsc.org |
| Microwave-Promoted | Direct energy transfer into the reaction mixture via microwaves. rsc.org | Rapid heating, accelerated synthesis. rsc.org |
| Multi-component Condensation | Convergent reaction of multiple starting materials (e.g., amides, aldehydes, dichlorophosphites, esters). researchgate.net | High efficiency, avoids initial synthesis of complex starting materials. researchgate.net |
| Catalyst-Free Synthesis | Reactions proceed without a catalyst, often under solvent-free conditions. rsc.org | Reduced cost and environmental impact. rsc.org |
Expanding the Therapeutic Spectrum of Trimethyl Phosphonoformate Derivatives
The foundational carbon-phosphorus bond in phosphonates allows them to mimic essential phosphate (B84403) and carboxylate metabolites, providing a strong basis for their bioactivity. nih.gov While historically known for antiviral applications, such as the anti-herpes activity of phosphonoformate esters, the therapeutic potential of its derivatives is expanding into new and critical areas of medicine. acs.orgnih.gov
The study of phosphonate natural products continues to uncover novel therapeutic targets. nih.gov This has led to the development of derivatives with a wide range of potential applications:
Antibacterials: Inspired by the antibiotic fosfomycin (B1673569). nih.govnih.gov
Antimalarials: Stemming from research on fosmidomycin, which targets the MEP pathway in parasites. nih.govnih.gov
Chemotherapeutics: Derivatives of the natural product SF-2312 are being explored as potential treatments for cancers like glioblastoma. nih.gov In vitro studies have shown that certain synthetic phosphonates, such as dimethyl and diethyl (2,2,3,3,3-pentafluoropropyl)phosphonate, exhibit toxicity towards glioblastoma cells. rsc.org
Immunomodulators and Targeted Protein Degradation: The phosphonate moiety has been incorporated into mannose-6-phosphonate (M6Pn) derivatives to create lysosome-targeting chimeras (LYTACs). nih.gov These agents can direct secreted and membrane proteins for degradation, offering a novel therapeutic modality. nih.gov
This expansion suggests that phosphonoformate derivatives could provide solutions for diseases that currently lack effective treatments. nih.gov
Deeper Elucidation of Biochemical and Cellular Mechanisms
A more profound understanding of how phosphonoformates interact with biological systems at a molecular level is crucial for designing more potent and selective drugs. Future research is focused on moving beyond identifying bioactivity to precisely mapping the underlying biochemical and cellular mechanisms.
The foundational mechanism for many phosphonates is their ability to act as bioisosteres of phosphate or carboxylate groups, enabling them to inhibit key enzymes. nih.gov Computational studies have provided deeper insights, suggesting, for instance, that the oxygen atom of the phosphonate's O=P group is critical for the interaction with and inhibition of enzymes like acetylcholinesterase. nih.govresearchgate.net
Research into the bioactivity of phosphonate natural products has been particularly fruitful in revealing novel biological targets and pathways. nih.gov
Fosmidomycin revealed the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway as a viable antimalarial target. nih.gov
Salinipostin A identified serine hydrolases as a target class. nih.gov
Furthermore, studies on drug delivery are clarifying cellular uptake mechanisms. The enhanced antiviral effect of phosphonoformate encapsulated in liposomes is attributed to improved transport into the cell's cytoplasm following uptake and processing within lysosomes. nih.gov This highlights how understanding cellular processing can lead to more effective therapeutic strategies.
Integration of Artificial Intelligence and Machine Learning in Phosphonoformate Research
The complexity and vastness of chemical space necessitate the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable in modern drug discovery, offering powerful methods to accelerate research on phosphonoformates. nih.govnih.gov
Target Identification and Validation: AI can analyze large biological datasets to identify and validate novel molecular targets for phosphonoformate derivatives. d4-pharma.com
Virtual Screening and Hit Discovery: ML models can screen vast virtual libraries of compounds to identify promising candidates with high efficiency and accuracy, prioritizing them for synthesis and testing. d4-pharma.com
Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the physicochemical properties, biological activity, and toxicity of new phosphonate derivatives based on their molecular structure. nih.govresearchgate.netnih.gov This allows researchers to focus on compounds with the most promising profiles.
Drug Repurposing: Machine learning can identify potential new uses for existing phosphonoformate compounds by analyzing their structural and biological data in the context of different diseases. d4-pharma.com
The integration of these computational approaches, from in silico profiling of ADME (absorption, distribution, metabolism, and excretion) properties to the development of complex predictive models, is set to revolutionize the design and optimization of phosphonoformate-based therapeutics. rsc.orgyoutube.com
Table 2: Application of AI/ML in the Phosphonoformate Drug Discovery Pipeline
| Discovery Phase | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data. nih.gov | Discovery of novel biological targets. d4-pharma.com |
| Hit Identification | Virtual screening of large chemical libraries. d4-pharma.com | Rapid and cost-effective identification of lead compounds. |
| Lead Optimization | QSAR/QSPR models to predict activity and toxicity. nih.govnih.gov | Design of molecules with improved efficacy and safety profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
